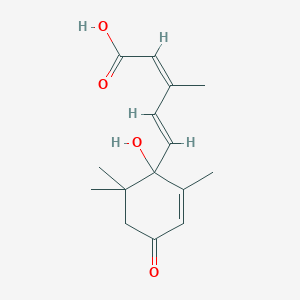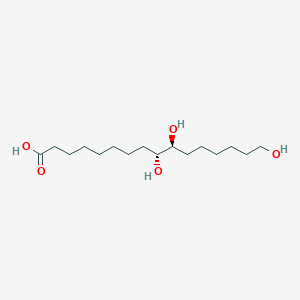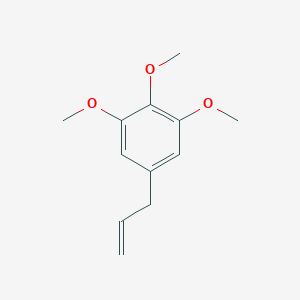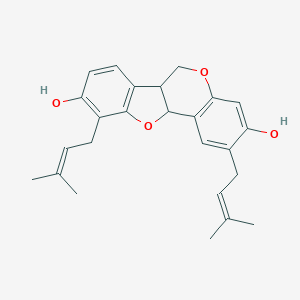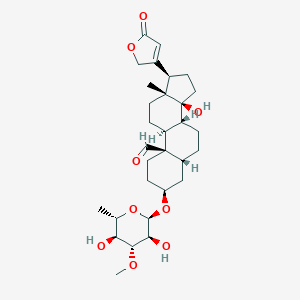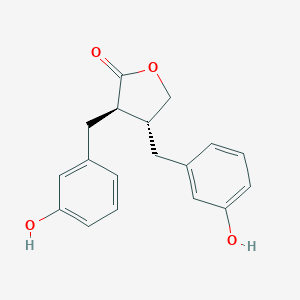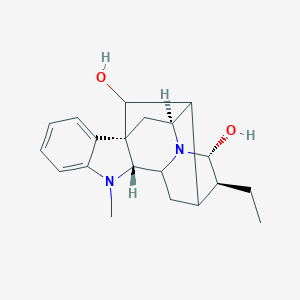
Ajmaline
Vue d'ensemble
Description
Ce composé a été traditionnellement utilisé en médecine ayurvédique pour ses propriétés thérapeutiques, en particulier dans le traitement de l'hypertension et des troubles mentaux . La résérpine est connue pour sa capacité à épuiser les neurotransmetteurs tels que la sérotonine et la norépinéphrine des terminaisons nerveuses, ce qui contribue à ses effets pharmacologiques .
Applications De Recherche Scientifique
Rauwolfine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other indole alkaloids and complex organic molecules.
Medicine: It has been extensively studied for its antihypertensive and antipsychotic properties. It is also used in the treatment of certain psychiatric disorders.
Industry: Rauwolfine is used in the pharmaceutical industry for the production of antihypertensive drugs.
Mécanisme D'action
Rauwolfine exerts its effects by irreversibly binding to vesicular monoamine transporters (VMAT), which are responsible for the uptake of neurotransmitters into synaptic vesicles . This binding leads to the depletion of neurotransmitters such as serotonin, norepinephrine, and dopamine from nerve endings, resulting in reduced sympathetic nervous system activity and lowered blood pressure . The molecular targets include VMAT and various neurotransmitter receptors .
Similar Compounds:
Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.
Ajmaline: An antiarrhythmic agent with a similar indole structure but different therapeutic applications.
Rescinnamine: Another alkaloid from Rauvolfia serpentina with antihypertensive properties similar to rauwolfine.
Uniqueness of Rauwolfine: Rauwolfine is unique due to its potent antihypertensive and antipsychotic effects, which are primarily attributed to its ability to deplete neurotransmitters from nerve endings . Unlike yohimbine and this compound, rauwolfine has a broader range of therapeutic applications, including the treatment of hypertension and certain psychiatric disorders .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(+)-Ajmaline interacts with various enzymes and proteins, primarily through its potent sodium channel blocking effects . This interaction alters the shape and threshold of cardiac action potentials, which is crucial in its role as an antiarrhythmic agent .
Cellular Effects
(+)-Ajmaline has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Its impact on cellular metabolism is primarily through its interaction with sodium channels, which can affect the electrical activity of the cell .
Molecular Mechanism
The molecular mechanism of (+)-Ajmaline involves its binding interactions with biomolecules, particularly sodium channels . It acts as a sodium channel blocker, changing the shape and threshold of cardiac action potentials . This can result in changes in gene expression and enzyme activation or inhibition .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse de la résérpine implique plusieurs étapes, en commençant par le précurseur tryptophane. Les étapes clés comprennent la formation du cycle indole, suivie de la construction du squelette de la yohimbine . La voie de synthèse implique généralement:
Formation du Cycle Indole: Ceci est réalisé par la synthèse indolique de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Construction du Squelette de la Yohimbine: Ceci implique plusieurs étapes, y compris la cyclisation et les transformations de groupes fonctionnels pour former la structure complexe de la yohimbine.
Méthodes de Production Industrielle: La production industrielle de la résérpine repose principalement sur l'extraction des racines de Rauvolfia serpentina. Les racines sont récoltées, séchées, puis soumises à une extraction par solvant pour isoler les alcaloïdes . L'extrait brut est ensuite purifié par des techniques chromatographiques pour obtenir de la résérpine pure.
Analyse Des Réactions Chimiques
Types de Réactions: La résérpine subit diverses réactions chimiques, notamment:
Oxydation: La résérpine peut être oxydée pour former l'acide réserpique.
Réduction: La réduction de la résérpine peut conduire à la formation de la dihydroreserpine.
Substitution: Des réactions de substitution peuvent se produire au niveau de l'azote indolique ou des groupes méthoxy sur le cycle aromatique.
Réactifs et Conditions Communes:
Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution: Les réactions de substitution nécessitent souvent des conditions acides ou basiques, selon la nature du substituant.
Principaux Produits Formés:
Oxydation: Acide réserpique.
Réduction: Dihydroreserpine.
Substitution: Divers dérivés substitués de la résérpine, en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
La résérpine a un large éventail d'applications de recherche scientifique:
Médecine: Elle a été largement étudiée pour ses propriétés antihypertensives et antipsychotiques. Elle est également utilisée dans le traitement de certains troubles psychiatriques.
Industrie: La résérpine est utilisée dans l'industrie pharmaceutique pour la production de médicaments antihypertensifs.
5. Mécanisme d'Action
La résérpine exerce ses effets en se liant de manière irréversible aux transporteurs vésiculaires de monoamines (VMAT), qui sont responsables de l'absorption des neurotransmetteurs dans les vésicules synaptiques . Cette liaison entraîne l'épuisement des neurotransmetteurs tels que la sérotonine, la norépinéphrine et la dopamine des terminaisons nerveuses, ce qui entraîne une diminution de l'activité du système nerveux sympathique et une baisse de la pression artérielle . Les cibles moléculaires comprennent les VMAT et divers récepteurs de neurotransmetteurs .
Composés Similaires:
Yohimbine: Un autre alcaloïde indolique avec des caractéristiques structurelles similaires mais des effets pharmacologiques différents.
Réscinnamine: Un autre alcaloïde de Rauvolfia serpentina avec des propriétés antihypertensives similaires à la résérpine.
Unicité de la Résérpine: La résérpine est unique en raison de ses puissants effets antihypertensifs et antipsychotiques, qui sont principalement attribués à sa capacité à épuiser les neurotransmetteurs des terminaisons nerveuses . Contrairement à la yohimbine et à l'this compound, la résérpine a un éventail plus large d'applications thérapeutiques, y compris le traitement de l'hypertension et de certains troubles psychiatriques .
Propriétés
| { "Design of the Synthesis Pathway": "Ajmaline can be synthesized by the condensation of yohimbine with 2,3-dimethoxybenzaldehyde followed by reduction and methylation.", "Starting Materials": ["Yohimbine", "2,3-dimethoxybenzaldehyde", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": [ "Condensation of yohimbine with 2,3-dimethoxybenzaldehyde in the presence of hydrochloric acid", "Reduction of the resulting intermediate with sodium borohydride", "Methylation of the resulting intermediate with methyl iodide", "Acidification of the product with hydrochloric acid", "Extraction of the product with ethyl acetate", "Washing of the organic layer with sodium bicarbonate solution and water", "Drying of the organic layer with anhydrous sodium sulfate", "Evaporation of the solvent to obtain ajmaline as a solid", "Recrystallization of the solid from methanol to obtain pure ajmaline" ] } | |
| 4360-12-7 | |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |
Clé InChI |
CJDRUOGAGYHKKD-IWMNNKGHSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
melting_point |
206 °C |
| 4360-12-7 | |
Description physique |
Solid |
Pictogrammes |
Irritant |
Solubilité |
490 mg/L (at 30 °C) 4.09e+00 g/L |
Synonymes |
Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []
ANone: Yes, research suggests that this compound also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]
ANone: By blocking sodium channels, this compound prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]
ANone: While sodium channel blockade is considered the primary mechanism, this compound's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]
ANone: The molecular formula of this compound is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]
ANone: this compound is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []
ANone: this compound is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.
ANone: While computational studies on this compound are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.
ANone: Specific structural features of this compound contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]
ANone: Yes, several derivatives, including N-propylthis compound (NPA) and di-monochloracetylthis compound (DCAA), have been studied. NPA was found to be more potent than this compound in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []
ANone: this compound's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.
ANone: this compound exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]
ANone: this compound is metabolized primarily by hydrolysis, and its major metabolite is this compound N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []
ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of this compound in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []
ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of this compound by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.
ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate this compound's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.
ANone: Yes, while not as widely used as other antiarrhythmic agents, this compound has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]
ANone: Information on specific resistance mechanisms to this compound and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.
ANone: this compound, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]
ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in plasma and urine. [] Due to this compound's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.
ANone: Information on the environmental impact and degradation of this compound is not available in the provided research.
ANone: The dissolution rate of this compound can influence its absorption and overall bioavailability. Coprecipitates of this compound with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to this compound alone, suggesting a potential strategy for improving its bioavailability. []
ANone: While most research focuses on this compound's pharmacological properties, one study demonstrated that rabbits immunized with an this compound derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with this compound. [] This suggests a potential for inducing immunological protection against this compound toxicity.
ANone: Specific details on this compound's interactions with drug transporters are not discussed in the provided research.
ANone: The provided research does not include information on this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although this compound is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



